2-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Descripción
Propiedades
IUPAC Name |
2-ethylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-24(21,22)15-7-5-4-6-12(15)16(20)19-17-18-13-9-8-11(2)10-14(13)23-17/h4-7,11H,3,8-10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSARMNFZLMGQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic molecule belonging to the class of benzothiazole derivatives. This class is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, antitumor, and antioxidant properties. The unique structural features of this compound contribute to its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Molecular Formula : C14H18N2O2S2
- Molecular Weight : 306.43 g/mol
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown inhibitory activity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The cytotoxic potency is often evaluated using the MTT assay or crystal violet assay to determine IC50 values.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative A | MCF-7 | 5.0 |
| Benzothiazole Derivative B | HCT-116 | 3.8 |
| 2-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | TBD | TBD |
Antioxidant Activity
The antioxidant properties of benzothiazole derivatives are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Activity
Benzothiazole derivatives have been shown to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). For example, the compound demonstrated significant inhibition of LO with an IC50 value in the sub-micromolar range under both activated neutrophils and cell-free conditions.
The biological activity of 2-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory processes.
- Receptor Interaction : It may interact with specific receptors that modulate cellular signaling pathways related to cancer proliferation and inflammation.
Case Studies
- Antitumor Efficacy : In a study evaluating several benzothiazole derivatives for their cytotoxic effects on cancer cell lines, one derivative showed an IC50 value of 4.5 µM against MCF-7 cells. This suggests that structural modifications can enhance or diminish the antitumor properties of these compounds.
- Inflammation Models : Another study focused on the anti-inflammatory effects of similar compounds demonstrated a significant reduction in inflammatory markers in animal models treated with benzothiazole derivatives.
Comparación Con Compuestos Similares
Core Benzamide Derivatives
- N-(1,3-Benzothiazol-2-yl)Benzamide Derivatives (e.g., 2-BTBA and 2-BTFBA):
Sulfonyl/Sulfanyl Substituted Analogs
- N-(6-Methyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)-3-(Methylsulfanyl)Benzamide (BG14840) :
- 2-(Benzenesulfonyl)-N-(6-Methyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Acetamide (BI93664) :
Complex Heterocyclic Derivatives
- Structural bulk may limit bioavailability compared to the target compound .
- Tricyclic Dioxa-Thia-Aza Derivatives (CM962627) :
Key Structural Variations and Implications
*Estimated based on similar structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
